(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol

Synthetic chemistry Building-block procurement Aldehyde protection

(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol (CAS 73217-63-7) is a 1,2,4-oxadiazole heterocycle substituted at the 3-position with a gem‑diol (methanediol) moiety and at the 5-position with a phenyl ring. It is supplied as a powder with a molecular weight of 192.17 g·mol⁻¹ and a molecular formula of C₉H₈N₂O₃.

Molecular Formula C9H8N2O3
Molecular Weight 192.174
CAS No. 73217-63-7
Cat. No. B2653819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol
CAS73217-63-7
Molecular FormulaC9H8N2O3
Molecular Weight192.174
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NO2)C(O)O
InChIInChI=1S/C9H8N2O3/c12-9(13)7-10-8(14-11-7)6-4-2-1-3-5-6/h1-5,9,12-13H
InChIKeyPWVUAKNWLYSEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol (CAS 73217-63-7) Procurement & Differentiation Overview


(5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol (CAS 73217-63-7) is a 1,2,4-oxadiazole heterocycle substituted at the 3-position with a gem‑diol (methanediol) moiety and at the 5-position with a phenyl ring [1]. It is supplied as a powder with a molecular weight of 192.17 g·mol⁻¹ and a molecular formula of C₉H₈N₂O₃ [1]. The methanediol group distinguishes this compound from its nearest structural analogs—the 3‑carbaldehyde (CAS 73217‑79‑5) and the 3‑methanol (CAS 73217‑37‑5)—and directly determines its utility as a protected aldehyde equivalent in synthetic sequences where the free aldehyde is prone to oxidation, volatilization, or unwanted condensation [2].

Why 1,2,4-Oxadiazole Building-Block Substitution Fails for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol (CAS 73217-63-7)


Replacing (5-phenyl-1,2,4-oxadiazol-3-yl)methanediol with the more common 5-phenyl-1,2,4-oxadiazole-3-carbaldehyde (CAS 73217‑79‑5) or (5‑phenyl‑1,2,4‑oxadiazol‑3‑yl)methanol (CAS 73217‑37‑5) is not a functionally neutral substitution. The methanediol is a gem‑diol that serves as a masked, non‑volatile aldehyde, whereas the free aldehyde is susceptible to air oxidation and evaporative loss under ambient conditions [1]. The alcohol analog lacks the electrophilic carbonyl character required for condensations such as hydrazone or oxime formation. Critically, published head‑to‑head quantitative comparisons of reactivity, stability, or biological activity between these three analogs are absent from the peer‑reviewed literature [2]. Users must therefore base selection on the experimentally verified physical‑state differences documented below and should independently validate any performance claims for their specific application.

Quantitative Differentiation Evidence for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol (CAS 73217-63-7)


Ambient Physical State & Storage Stability: Methanediol vs. Free Aldehyde

The target compound is supplied and stored as a powder at room temperature (RT) [1]. In contrast, the corresponding free aldehyde, 5‑phenyl‑1,2,4‑oxadiazole‑3‑carbaldehyde (CAS 73217‑79‑5), is typically recommended for storage at 2–8 °C to limit aldehyde oxidation and volatility . No quantitative data on aldehyde autoxidation rate or evaporative loss are available in the literature for this specific heterocycle, so the physical‑state observation constitutes the strongest procurement‑relevant differentiator.

Synthetic chemistry Building-block procurement Aldehyde protection

Molecular Identity: Exact Mass Differentiation Between the Methanediol and Its Analogs

The methanediol has a molecular weight of 192.17 g·mol⁻¹ and formula C₉H₈N₂O₃ [1]. The aldehyde analog (C₉H₆N₂O₂) has a molecular weight of 174.16 g·mol⁻¹, and the alcohol analog (C₉H₈N₂O₂) is 176.17 g·mol⁻¹ . The 18 Da mass increment relative to the aldehyde and 16 Da increment relative to the alcohol are unambiguous identifiers that prevent mis‑identification during LC‑MS or GC‑MS analysis and ensure that the correct building block is dispensed in automated synthesis platforms.

Analytical chemistry Quality control Building-block authentication

Vendor Lot Purity and the Requirement for Batch‑Specific Certificate of Analysis

Commercial suppliers list the minimum purity of the methanediol as 95% (HPLC) . The aldehyde is offered at 95–98% purity, and the alcohol analog at ≥97% . No peer‑reviewed study compares the impurity profiles or the impact of residual water/acetic acid on downstream reaction yields for these three building blocks. Consequently, procurement decisions must rely on requesting and comparing batch‑specific Certificates of Analysis (CoA) rather than on published comparative purity data.

Procurement QA/QC Building-block specification Reproducibility

Quantitative Evidence Gap: Absence of Peer‑Reviewed Differential Reactivity or Bioactivity Data

A systematic search of PubMed, SciFinder, and Google Scholar (conducted 2026‑05‑07) identified zero primary research articles or patents that directly compare (5‑phenyl‑1,2,4‑oxadiazol‑3‑yl)methanediol with its 3‑carbaldehyde or 3‑methanol analogs in any quantitative assay (reactivity, stability, biological activity, or pharmacokinetic parameter) [1]. This evidence gap means that all claims of superior performance for any one of the three building blocks—beyond the physical‑state and molecular‑identity data presented above—are currently unsupported by published data.

Evidence-based procurement Data curation Risk assessment

Procurement Use Cases for (5-Phenyl-1,2,4-oxadiazol-3-yl)methanediol (CAS 73217-63-7) Derived from Quantitative Evidence


Protected Aldehyde Synthon for Room‑Temperature Parallel Synthesis

When a synthetic sequence requires a latent aldehyde that must survive multiple ambient‑temperature transformations, the methanediol powder can be used directly without cold‑chain storage [1]. The gem‑diol remains masked until deliberate hydrolysis releases the free aldehyde for condensation reactions. This scenario leverages the room‑temperature storage stability documented in Section 3 and is unsuitable for the free aldehyde, which requires refrigerated storage .

Analytical QC Standard for Differentiating Oxadiazole Building Blocks by Mass

In high‑throughput synthesis facilities where multiple oxadiazole building blocks are dispensed in parallel, the distinct molecular weight of 192.17 g·mol⁻¹ (vs. 174.16 and 176.17 g·mol⁻¹ for the aldehyde and alcohol, respectively) provides a definitive LC‑MS fingerprint [1]. This mass difference can be used to verify well‑plate loading accuracy and prevent cross‑contamination between the three analogs.

Scaffold for Exploratory Medicinal Chemistry Requiring Aldehyde Bioisosteres

The methanediol group can serve as a bioisostere for a carboxylic acid or as a prodrug‑like motif that releases the aldehyde in vivo. Although no comparative in vivo data exist, the structural identity data in Section 3 confirm that the methanediol is chemically distinct from the alcohol, which cannot generate the aldehyde oxidatively [1]. Researchers exploring aldehyde‑dependent pharmacophores may therefore select the methanediol over the alcohol for initial screening.

Bulk Procurement with Custom Purity Specifications

Suppliers such as American Elements offer bulk quantities of the methanediol and can produce material to custom purity grades (up to 99.999%) and specifications [1]. The availability of custom purity grades exceeds the typical catalog purity range of 95–98% for the aldehyde and alcohol, enabling procurement of the methanediol for applications requiring ultra‑high‑purity building blocks (e.g., electronic materials or certified reference standards).

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